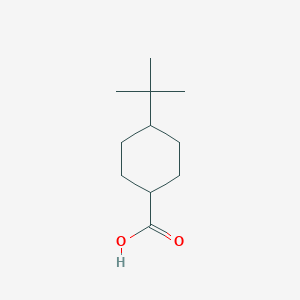

trans-4-tert-Butylcyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-tert-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQKEGYITJBHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241408, DTXSID301259837 | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-55-8, 943-28-2, 943-29-3 | |

| Record name | 4-tert-Butylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5451-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of trans-4-tert-Butylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various organic molecules. This document outlines its fundamental characteristics, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[1] Its structural and physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4] |

| Molecular Weight | 184.28 g/mol | [1][2][3] |

| CAS Number | 943-29-3 | [1][2][3] |

| Appearance | White fine crystalline powder | [1][4] |

| Melting Point | 170-175 °C | [1][2][4] |

| Boiling Point (Predicted) | 282.9 ± 8.0 °C at 760 mmHg | [1][2][3] |

| Density (Predicted) | 0.996 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.92 ± 0.10 | [1][4] |

| LogP (Predicted) | 2.92350 | [3][4] |

| Vapor Pressure | 0.000852 mmHg at 25°C | [2][4] |

| Flash Point | 136.7 °C | [2][3][4] |

| Refractive Index | 1.473 | [2][3][4] |

| Solubility | Soluble in methanol.[5] Due to its hydrophobic tert-butyl group, it is expected to have limited solubility in water but good solubility in non-polar organic solvents.[6] | [5][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a Mel-Temp apparatus or a similar device.[7]

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

For a preliminary determination, the temperature is increased rapidly, at a rate of 5-10 °C per minute, to find an approximate melting range.[3][7]

-

For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]

-

The melting range is recorded from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[7] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined with high precision using potentiometric titration.[8]

Procedure:

-

A solution of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low water solubility. The concentration should be at least 10⁻⁴ M.[8]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[2]

-

The solution is titrated with a standardized solution of a strong base, such as 0.1 M NaOH, added in small increments.[2]

-

The pH of the solution is recorded after each addition of the titrant.[2]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[8][9]

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed through a series of systematic tests.[10][11]

Procedure:

-

Water Solubility: A small amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of water (e.g., 0.75 mL). The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.[10][11]

-

Solubility in Aqueous Acid and Base: For water-insoluble compounds, solubility is tested in 5% NaOH and 5% NaHCO₃ solutions to identify acidic characteristics. Carboxylic acids are expected to dissolve in both. Solubility in 5% HCl is also tested to check for basic functional groups.[10][11]

-

Solubility in Organic Solvents: The solubility in various organic solvents of differing polarities (e.g., methanol, hexane, diethyl ether) is determined by adding a small amount of the compound to the solvent and observing for dissolution.[4][5]

Logical Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, often starting from 4-tert-butylcyclohexanone.

This workflow outlines the key steps from the starting material to the final, purified product, including the crucial purification and characterization stages. The synthesis often involves the reduction of the corresponding ketone to an alcohol, followed by oxidation to the carboxylic acid, or through alternative synthetic routes. The purification is critical to isolate the desired trans isomer.

References

- 1. scribd.com [scribd.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. web.mit.edu [web.mit.edu]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. chem.ws [chem.ws]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trans-4-tert-Butylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical workflow visualizations.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.0 (approx.) | Singlet (broad) | 1H | -COOH |

| 2.25 | Multiplet | 1H | H-1 |

| 2.05 | Multiplet | 2H | H-2e, H-6e |

| 1.85 | Multiplet | 2H | H-2a, H-6a |

| 1.45 | Multiplet | 2H | H-3e, H-5e |

| 1.00 | Multiplet | 3H | H-4a, H-3a, H-5a |

| 0.87 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 183.0 | -COOH |

| 47.0 | C-4 |

| 43.0 | C-1 |

| 32.2 | -C (CH₃)₃ |

| 29.5 | C-2, C-6 |

| 27.5 | -C(C H₃)₃ |

| 27.0 | C-3, C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| 3300-2500 | Strong, Broad | O-H stretching (carboxylic acid) |

| 1700 | Strong | C=O stretching (carboxylic acid dimer) |

| 1470-1450 | Medium | C-H bending |

| 1365 | Medium | -C(CH₃)₃ bending (umbrella mode) |

| 1290 | Strong | C-O stretching / O-H bending |

| 940 | Medium, Broad | O-H out-of-plane bending (dimer) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 184 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | Low | [M - CH₃]⁺ |

| 129 | Moderate | [M - C(CH₃)₃]⁺ or [M - COOH - H]⁺ |

| 111 | Low | [C₇H₁₁O]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 45 | Moderate | [COOH]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization):

-

Due to the low volatility of the carboxylic acid, derivatization is often necessary. A common method is esterification to form the methyl ester.

-

Dissolve a small amount of the acid in methanol.

-

Add a few drops of a catalyst (e.g., concentrated sulfuric acid) and heat the mixture under reflux for 1-2 hours.

-

After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate it before injection.

-

-

Instrument Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

-

Examine the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained mass spectrum with library databases for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways in the mass spectrum of the parent compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of trans-4-tert-Butylcyclohexanecarboxylic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their behavior and interactions. This technical guide provides an in-depth analysis of the crystal structure of trans-4-tert-Butylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical contexts.

This document outlines the precise spatial arrangement of atoms within the crystal lattice of this compound, supported by crystallographic data. Furthermore, it details the experimental protocols for the synthesis, crystallization, and subsequent structure determination using single-crystal X-ray diffraction.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data provides the fundamental blueprint of the crystalline solid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.329(1) |

| b (Å) | 10.053(1) |

| c (Å) | 11.234(1) |

| α (°) | 90 |

| β (°) | 107.03(1) |

| γ (°) | 90 |

| Volume (ų) | 1114.6(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.098 |

| R-factor | 0.045 |

Molecular and Packing Structure Insights

The crystal structure analysis confirms the trans configuration of the tert-butyl and carboxylic acid groups on the cyclohexane ring. In the solid state, the molecules are organized into centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This characteristic hydrogen bonding pattern is a crucial feature influencing the material's physical properties. The bulky tert-butyl group plays a significant role in the overall packing of the molecules within the crystal lattice, dictating the intermolecular interactions and the resulting crystalline architecture.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the preparation of the material to the final analysis of the diffraction data. The following sections provide a detailed methodology for each key stage.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the catalytic hydrogenation of 4-tert-butylbenzoic acid.

Materials:

-

4-tert-Butylbenzoic acid

-

Rhodium on alumina catalyst (5%)

-

Glacial acetic acid

-

Hydrogen gas

Procedure:

-

A solution of 4-tert-butylbenzoic acid in glacial acetic acid is placed in a high-pressure autoclave.

-

A catalytic amount of 5% rhodium on alumina is added to the solution.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred at a temperature of 80°C under a hydrogen pressure of 70 atm for approximately 24 hours.

-

After cooling to room temperature, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.

-

The trans isomer is isolated and purified by recrystallization from a suitable solvent, such as acetone.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone or ethanol) at an elevated temperature to create a saturated solution.

-

The solution is allowed to cool slowly to room temperature.

-

Slow evaporation of the solvent over several days to weeks promotes the formation of well-defined single crystals.

X-ray Data Collection and Structure Determination

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

The collected diffraction intensities are processed, which includes integration, scaling, and absorption correction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The logical flow of the experimental process, from starting material to the final elucidated crystal structure, is visualized in the following diagram.

Caption: Experimental workflow for the determination of the crystal structure.

This comprehensive guide provides the essential details for understanding and potentially replicating the crystal structure determination of this compound. The provided data and protocols are fundamental for researchers engaged in crystal engineering, pharmaceutical sciences, and materials science.

A Comprehensive Technical Guide to the Solubility of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to trans-4-tert-Butylcyclohexanecarboxylic Acid

This compound is a substituted cycloalkane carboxylic acid. Its structure, featuring a bulky non-polar tert-butyl group and a polar carboxylic acid functional group, results in a molecule with amphiphilic character, influencing its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and material science, where it may be used as a reactant, intermediate, or building block.

Solubility Profile: A Qualitative Overview

Based on available chemical information, a general qualitative solubility profile for this compound can be summarized. It is reported to be soluble in polar organic solvents and less soluble in non-polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Diethyl Ether | Soluble |

| Non-Polar | Petroleum Ether | Sparingly Soluble |

Note: This information is based on general chemical principles and publicly available data for the compound and its structural analogs. Precise quantitative data requires experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a solute in a solvent. The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: A flowchart of the shake-flask method for solubility measurement.

Detailed Step-by-Step Procedure

-

Preparation of Slurries:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or a shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. This is a critical step and the time required should be determined by preliminary experiments (typically 24 to 72 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature environment for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A validated acid-base titration method could also be employed.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Hexane | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a compound and the experimental outcomes.

Caption: The relationship between input parameters, experimental process, and solubility data.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the detailed experimental protocols outlined herein equip researchers with the necessary methodology to conduct their own solubility studies. The generation of such data will be invaluable for the scientific and industrial communities that utilize this compound in their research and development activities.

In-Depth Technical Guide: Thermal Stability and Decomposition of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of trans-4-tert-Butylcyclohexanecarboxylic acid. Due to the limited availability of detailed public data on this specific compound, this guide combines the available quantitative information with established principles of thermal analysis and the known behavior of related chemical structures.

Core Concepts: An Introduction

This compound is a substituted cycloalkane carboxylic acid. Its thermal stability is a critical parameter in various applications, including pharmaceutical development, where it may be used as a synthetic intermediate, and in materials science. Understanding its behavior at elevated temperatures is essential for defining safe handling, storage, and processing conditions. The thermal decomposition of such molecules typically involves decarboxylation and fragmentation of the cycloalkane ring.

Quantitative Thermal Analysis Data

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the following key thermal properties have been reported.

| Parameter | Value | Analytical Method | Reference |

| Melting Point | 170-175 °C | Not specified, likely capillary method or DSC | [1] |

| Onset of Decomposition | > 280 °C | Thermogravimetric Analysis (TGA) |

This data indicates that this compound is a thermally stable solid at room temperature and possesses a relatively high melting point. Significant decomposition begins only at temperatures exceeding 280°C.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal analysis of this compound are not available in the public domain. However, a general methodology for conducting such an analysis using TGA and DSC is outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (typically an inert gas such as nitrogen or argon to prevent oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The analysis is typically run from ambient temperature to a temperature at which the decomposition is complete (e.g., 600 °C).

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other phase transitions.

Apparatus: A differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Visualizing Thermal Analysis and Decomposition

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Plausible Thermal Decomposition Pathway

Based on the general principles of the thermal decomposition of carboxylic acids, a plausible pathway for this compound is initiated by decarboxylation. The bulky tert-butyl group is likely to be eliminated as isobutylene, a stable alkene.

Caption: Plausible Thermal Decomposition Pathway.

It is important to note that this is a simplified and hypothetical pathway. The actual decomposition mechanism may be more complex and could involve various radical intermediates and side reactions. Further experimental studies, such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to elucidate the precise decomposition products and mechanism.

Conclusion

This compound is a thermally stable compound, with decomposition commencing at temperatures above 280°C. Its well-defined melting point in the range of 170-175°C can be confirmed by DSC, which also serves as a method for purity assessment. While detailed experimental data on its thermal decomposition is scarce, established analytical techniques such as TGA and DSC provide a clear framework for its characterization. The likely decomposition pathway involves decarboxylation and fragmentation of the tert-butyl group and the cyclohexane ring. For professionals in drug development and materials science, understanding these thermal properties is fundamental for ensuring the safe and effective use of this compound.

References

Biological Activity Screening of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of derivatives of trans-4-tert-butylcyclohexanecarboxylic acid. This scaffold has garnered interest in medicinal chemistry due to its conformational rigidity and lipophilic character, making it a promising starting point for the development of novel therapeutic agents. This document outlines key biological activities, presents available quantitative data for structurally related compounds to serve as a reference, provides detailed experimental protocols for core screening assays, and visualizes relevant signaling pathways.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily leveraging the compound's rigid cyclohexane core to orient functional groups for specific interactions with biological targets. Key areas of investigation include:

-

Anticancer Activity: The hydrophobic tert-butylcyclohexane moiety can contribute to interactions with hydrophobic pockets in various protein targets. Amide and hydrazone derivatives, in particular, are explored for their potential to induce cytotoxicity in cancer cell lines.

-

Antibacterial Activity: The carboxylic acid group and its derivatives can interfere with bacterial metabolic pathways or cell wall synthesis. Screening against a panel of Gram-positive and Gram-negative bacteria is crucial to determine the spectrum of activity.

-

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. Derivatives of this compound are evaluated for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

-

Neurological Activity: Notably, trans-4-butylcyclohexane carboxylic acid has been identified as a low-affinity inhibitor of AMPA receptors, suggesting potential applications in neurological disorders such as epilepsy.[1]

Quantitative Biological Activity Data

Table 1: Representative Anticancer Activity of Carboxamide and Hydrazone Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Dihydropyrimidinethione Carboxamide | AGS (Gastric) | 9.9 | Doxorubicin | - |

| Dihydropyrimidinethione Carboxamide | MCF-7 (Breast) | 15.2 | Doxorubicin | - |

| Dihydropyrimidinethione Carboxamide | Hep-G2 (Liver) | 40.5 | Doxorubicin | - |

| Trimethoxybenzamide Derivative | HepG2 (Liver) | 0.65 | SAHA | 2.91 |

| Etodolac Hydrazone | MCF-7 (Breast) | 37 | - | - |

| Etodolac Hydrazone | MDA-MB-231 (Breast) | 43 | - | - |

Data is illustrative and sourced from studies on related carboxamide and hydrazone structures.

Table 2: Representative Antibacterial Activity of Carboxamide and Related Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Furan-Thiazolidinone Carboxylic Acid | S. aureus RN 4220 | 2 | Norfloxacin | 2 |

| Furan-Thiazolidinone Carboxylic Acid | S. aureus KCTC 503 | 4 | Oxacillin | 1 |

| Furan-Thiazolidinone Carboxylic Acid | MRSA CCARM 3167 | 2 | Gatifloxacin | 1 |

| Quinoline Analogue | M. tuberculosis (sensitive) | 9 (µM) | - | - |

| Quinoline Analogue | M. tuberculosis (resistant) | 4 (µM) | - | - |

Data is illustrative and sourced from studies on various N-substituted carboxamides and related heterocyclic structures.

Table 3: Representative Anti-inflammatory Activity of Carboxylic Acid Derivatives

| Compound Type | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrazoloquinazoline Derivative | NF-κB Inhibition | < 50 | - | - |

| Dithiazole Carboxylic Acid | COX-1 Inhibition | - | Indomethacin | - |

| Dithiazole Carboxylic Acid | COX-2 Inhibition | - | Indomethacin | - |

| Metal-based Carboxylate | α-amylase inhibition | 3.23 (µg/ml) | - | - |

| Metal-based Carboxylate | α-glucosidase inhibition | 5.10 (µg/ml) | - | - |

Data is illustrative and sourced from studies on various carboxylic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro screening assays relevant to the biological evaluation of this compound derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC values.

Materials:

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

This compound derivatives

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., Tris-HCl)

-

Heme

-

TMPD

-

Arachidonic acid

-

96-well plates

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare solutions of the enzymes, heme, TMPD, and arachidonic acid in the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Enzyme Reaction: Add the enzyme (COX-1 or COX-2) and heme to the wells and incubate.

-

Colorimetric Reaction: Add TMPD to each well.

-

Initiation of Peroxidase Reaction: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be modulated by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

Simplified NF-κB Signaling Pathway

Simplified AMPA Receptor Signaling and Trafficking

References

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a fascinating molecule that serves as a valuable tool in the study of organic reaction mechanisms and as a building block in medicinal chemistry. Its rigid cyclohexyl framework, locked in a specific conformation by the bulky tert-butyl group, provides a unique platform to investigate the intrinsic reactivity of the carboxylic acid functionality without the interference of conformational isomers. This technical guide delves into the core reactivity of the carboxylic acid group in this specific molecule, providing quantitative data, detailed experimental protocols, and visualizations of its interactions in a biological context.

The equatorial orientation of the carboxylic acid group in the trans isomer significantly influences its accessibility and reactivity. This guide will explore key reactions of the carboxylic acid moiety, including its acidity (pKa), esterification, amide formation, and reduction.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthesis and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | |

| Melting Point | 170-175 °C | [N/A] |

| pKa | 4.92 ± 0.10 (Predicted) | [N/A] |

| CAS Number | 943-29-3 | [1] |

Fundamental Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid group is central to the utility of this compound in organic synthesis. The following sections detail its principal reactions.

Acidity (pKa)

The acidity of the carboxylic acid is a fundamental property that governs its behavior in both chemical reactions and biological systems. The predicted pKa of this compound is approximately 4.92. This value is crucial for understanding its ionization state at physiological pH and for designing reaction conditions, particularly for acid-base catalyzed processes.

Esterification

Esterification is a cornerstone reaction of carboxylic acids, widely used for protecting the carboxyl group or for synthesizing molecules with desired physicochemical properties.

The acid-catalyzed esterification of this compound with methanol has been studied to understand the steric effects on this classic reaction.

| Reaction | Reagents | Temperature (°C) | Rate Coefficient (10⁴ k / s⁻¹) |

| Esterification with Methanol | Methanolic HCl | 30 | 1.63 |

Experimental Protocol: Acid-Catalyzed Esterification with Methanol

-

Preparation: A solution of this compound (1.0 g, 5.43 mmol) in dry methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Concentrated sulfuric acid (0.1 mL) is carefully added to the solution.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed successively with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the methyl ester. Further purification can be achieved by distillation or column chromatography.

Amide Formation

Amide bond formation is a critical transformation in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This compound can be converted to its corresponding amides through various coupling methods. For instance, it can be used in the preparation of N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-henylpropyl)-4-tert-butylcyclohexanecarboxamide.

Experimental Protocol: Amide Formation using a Coupling Agent (e.g., HATU)

-

Activation: To a solution of this compound (1.0 g, 5.43 mmol) in anhydrous dimethylformamide (DMF, 20 mL), HATU (2.28 g, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.9 mL, 10.9 mmol) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: The desired amine (e.g., benzylamine, 0.64 mL, 5.97 mmol) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.

-

Work-up: The reaction mixture is diluted with ethyl acetate (100 mL) and washed with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.

Reduction

The reduction of the carboxylic acid group to a primary alcohol is a fundamental transformation that provides access to a different class of compounds.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

-

Preparation: A solution of this compound (1.0 g, 5.43 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.41 g, 10.9 mmol) in anhydrous THF (30 mL) at 0 °C in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the dropwise addition of water (0.4 mL), followed by 15% aqueous sodium hydroxide solution (0.4 mL), and finally water (1.2 mL) at 0 °C.

-

Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The resulting alcohol can be purified by distillation or column chromatography. A yield of 73-78% of the corresponding alcohol has been reported for the reduction of the analogous ketone.[2]

Biological Relevance: Inhibition of AMPA Receptors

Recent studies have identified this compound (referred to as 4-BCCA in the study) as a low-affinity inhibitor of AMPA receptors.[3] AMPA receptors are ion channels in the central nervous system that are crucial for excitatory synaptic transmission. Overactivation of these receptors is implicated in conditions like epilepsy.[3]

The inhibitory action of this compound on AMPA receptors provides a valuable context for its application in drug development. The following diagram illustrates the proposed mechanism of inhibition.

Caption: Proposed inhibitory pathway of this compound on AMPA receptors.

Experimental and Synthetic Workflows

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of various derivatives with specific three-dimensional orientations. The following workflow illustrates a general synthetic scheme for producing ester and amide derivatives.

Caption: General synthetic workflow for the preparation of ester and amide derivatives.

The logical relationship for selecting a synthetic pathway often depends on the desired final product and the compatibility of other functional groups present in the reactants.

Caption: Decision-making logical relationship for the synthesis of derivatives.

Conclusion

This compound presents a valuable model system for studying the fundamental reactivity of an equatorially positioned carboxylic acid group on a rigid cyclohexane ring. Its well-defined stereochemistry allows for the unambiguous interpretation of reaction outcomes, making it an ideal substrate for mechanistic studies. Furthermore, its role as an AMPA receptor inhibitor highlights its potential in the development of new therapeutic agents. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers and scientists working with this versatile molecule.

References

Methodological & Application

Application Note: Detailed Protocols for the Esterification of trans-4-tert-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients, prodrugs, and intermediates. trans-4-tert-Butylcyclohexanecarboxylic acid is a sterically hindered cycloaliphatic carboxylic acid, and its esterification can present challenges that necessitate the selection of appropriate synthetic methods. This document provides detailed protocols for three common and effective esterification methods applicable to this substrate: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the esterification of this compound with various alcohols using the detailed protocols provided below.

| Ester Product | Method | Alcohol | Catalyst/Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl trans-4-tert-butylcyclohexanecarboxylate | Fischer | Methanol | H₂SO₄ (catalytic) | Methanol | 4-8 | Reflux | >90 |

| Ethyl trans-4-tert-butylcyclohexanecarboxylate | Steglich | Ethanol | DCC, DMAP | Dichloromethane | 3 | 25 | ~80-90 |

| Benzyl trans-4-tert-butylcyclohexanecarboxylate | Mitsunobu | Benzyl alcohol | PPh₃, DIAD | THF | 8-12 | 0 to 25 | ~75-85 |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl trans-4-tert-butylcyclohexanecarboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the product.[1][2]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (e.g., 10-20 equivalents or as the bulk solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl trans-4-tert-butylcyclohexanecarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Data for Methyl trans-4-tert-butylcyclohexanecarboxylate:

-

Molecular Formula: C₁₂H₂₂O₂

-

Molecular Weight: 198.30 g/mol [3]

-

Appearance: Colorless oil.

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 3.66 (s, 3H, -OCH₃), 2.18 (tt, 1H, -CH-COO), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.25-1.00 (m, 4H), 0.85 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 176.5, 51.4, 46.9, 43.1, 32.3, 28.8, 27.5.

Protocol 2: Steglich Esterification for Ethyl trans-4-tert-butylcyclohexanecarboxylate

This method is a mild procedure for ester formation, particularly useful for sterically hindered substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][4][5][6][7]

Materials:

-

This compound

-

Ethanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl trans-4-tert-butylcyclohexanecarboxylate by vacuum distillation or column chromatography.

Characterization Data for Ethyl trans-4-tert-butylcyclohexanecarboxylate:

-

Molecular Formula: C₁₃H₂₄O₂[8]

-

Molecular Weight: 212.33 g/mol [8]

-

Appearance: Colorless oil.

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 4.12 (q, 2H, -OCH₂CH₃), 2.15 (tt, 1H, -CH-COO), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.25 (t, 3H, -OCH₂CH₃), 1.25-1.00 (m, 4H), 0.85 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 176.0, 60.1, 46.9, 43.3, 32.3, 28.9, 27.5, 14.3.

Protocol 3: Mitsunobu Reaction for Benzyl trans-4-tert-butylcyclohexanecarboxylate

The Mitsunobu reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions with inversion of configuration at the alcohol center (not relevant for benzyl alcohol).[9][10][11][12]

Materials:

-

This compound

-

Benzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add benzyl alcohol (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.

Characterization Data for Benzyl trans-4-tert-butylcyclohexanecarboxylate:

-

Appearance: Colorless oil.

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 7.40-7.30 (m, 5H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 2.25 (tt, 1H, -CH-COO), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.30-1.05 (m, 4H), 0.86 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 175.8, 136.4, 128.5, 128.1, 128.0, 66.1, 46.9, 43.4, 32.3, 28.9, 27.5.

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: General Esterification Workflow

Caption: General workflow for the esterification of a carboxylic acid.

Diagram 2: Fischer Esterification Mechanism

References

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Methyl 4-tert-butylcyclohexane-1-carboxylate | C12H22O2 | CID 530305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Ethyl 4-tert-butylcyclohexane-1-carboxylate | C13H24O2 | CID 12610627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Application of trans-4-tert-Butylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

Application Note & Protocol

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a valuable building block in the synthesis of thermotropic liquid crystals, particularly for nematic and smectic phases. Its rigid trans-cyclohexane ring and the bulky tert-butyl group contribute to desirable material properties such as high thermal stability, a broad mesophase range, and specific optical characteristics. The incorporation of this moiety into a calamitic (rod-shaped) molecular structure can lead to the formation of liquid crystal phases that are essential for display technologies and other electro-optic applications.

The trans-1,4-disubstituted cyclohexane ring provides a rigid core component, which is a fundamental requirement for mesogen formation. The tert-butyl group enhances the molecule's breadth, influencing intermolecular interactions and packing, which in turn affects the type and stability of the liquid crystalline phase. This application note provides a detailed protocol for the synthesis of a representative liquid crystal molecule, 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate, which incorporates the trans-4-tert-butylcyclohexyl moiety.

Core Concepts and Logical Relationships

The utility of this compound in liquid crystal synthesis is predicated on the structure-property relationships inherent to liquid crystalline materials. The following diagram illustrates the logical flow from the molecular structure of the acid to the desirable properties of the resulting liquid crystals.

Caption: Molecular features to liquid crystal properties.

Experimental Protocols

A common strategy for integrating this compound into a liquid crystal molecule is through the formation of an ester or amide linkage with a second aromatic core structure. The following protocol details a representative synthesis of a liquid crystal containing the trans-4-tert-butylcyclohexyl group.

Protocol 1: Synthesis of 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate

This multi-step synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation and subsequent esterification.

Step 1: Synthesis of trans-4-tert-Butylcyclohexanecarbonyl chloride

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.84 g, 10 mmol).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 2.2 mL, 30 mmol) to the flask.

-

Reaction Execution: Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude trans-4-tert-butylcyclohexanecarbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add the crude trans-4-tert-butylcyclohexanecarbonyl chloride (2.03 g, 10 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF) dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Acidify the reaction mixture with 2M hydrochloric acid until the pH is approximately 2. A white precipitate will form.

-

Purification: Filter the precipitate, wash with cold water, and then recrystallize from ethanol to yield pure 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid.

Step 3: Synthesis of 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid (3.03 g, 10 mmol), 4-cyanophenol (1.19 g, 10 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the solution.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final liquid crystal product.

Protocol 2: Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compound are characterized using the following standard techniques:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to observe the phase transitions. The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample on a clean glass slide and cover with a coverslip.

-

Heat the sample on a hot stage to its isotropic liquid phase.

-

Slowly cool the sample and observe the formation of characteristic textures for different liquid crystal phases (e.g., nematic, smectic) through the polarized microscope.

-

Record the temperatures at which phase transitions occur and compare with the DSC data.

-

Synthetic and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of liquid crystals derived from this compound.

Caption: Liquid crystal synthesis and characterization workflow.

Data Presentation

The following table presents representative quantitative data for a series of liquid crystals containing the trans-4-alkylcyclohexyl moiety, which are structurally related to derivatives of this compound. This data illustrates the typical phase behavior and transition temperatures observed for such compounds.

| Compound | R Group | Phase Transitions (°C) |

| 1 | C₃H₇ | Cr 75 N 145 I |

| 2 | C₅H₁₁ | Cr 68 N 162 I |

| 3 | C₇H₁₅ | Cr 58 SmB 85 N 155 I |

Cr = Crystalline Solid, SmB = Smectic B phase, N = Nematic phase, I = Isotropic Liquid Data is representative of compounds with the 4-(trans-4-alkylcyclohexyl)phenyl core.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of high-performance liquid crystal materials. Its inherent structural features provide a reliable means of introducing desirable properties such as thermal stability and well-defined mesophases. The provided protocols offer a foundational approach for researchers and scientists to explore the synthesis and characterization of novel liquid crystals based on this important building block. Further structural modifications, such as the choice of the second aromatic core and terminal substituents, can be systematically investigated to fine-tune the material properties for specific applications in drug development, materials science, and electronics.

Application Notes and Protocols for the Incorporation of trans-4-tert-Butylcyclohexanecarboxylic Acid Moiety into Polymer Backbones

Audience: Researchers, scientists, and drug development professionals.

Introduction